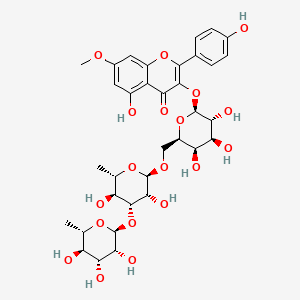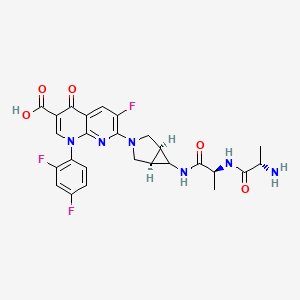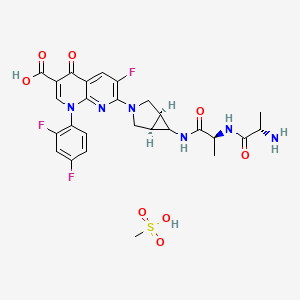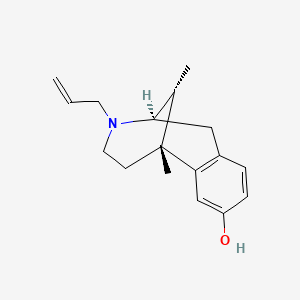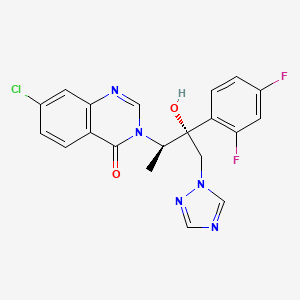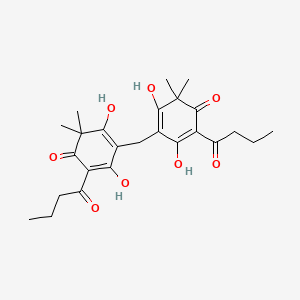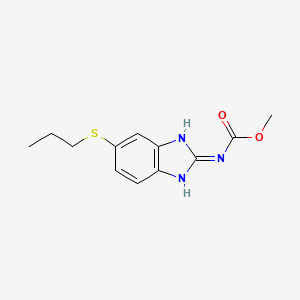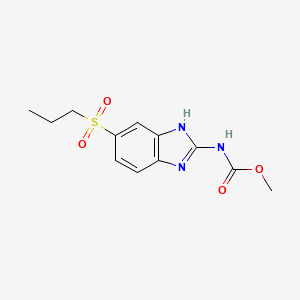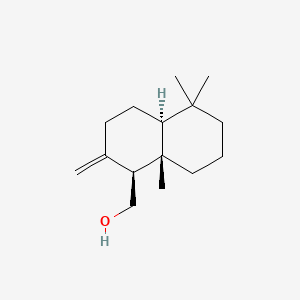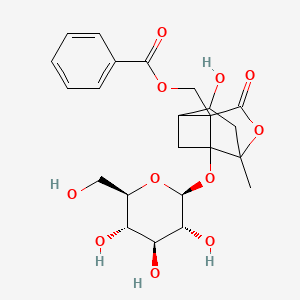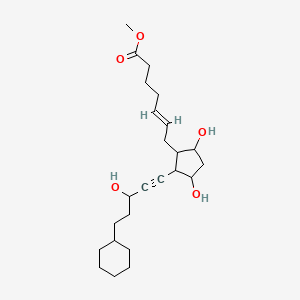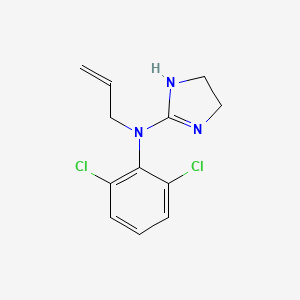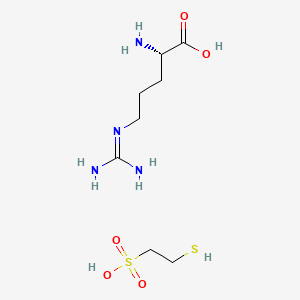
Argimesna
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARGIMESNA involves the reaction of arginine with 2-mercaptoethanesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the sulfhydryl group . The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
ARGIMESNA undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The sulfhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophilic reagents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regeneration of the sulfhydryl group.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis due to its nucleophilic properties.
Biology: Investigated for its protective effects on cells and tissues under oxidative stress.
Medicine: Primarily used as a uroprotective agent to prevent hemorrhagic cystitis in patients undergoing chemotherapy with ifosfamide
Industry: Potential applications in the development of new pharmaceuticals and protective agents.
Mechanism of Action
The mechanism of action of ARGIMESNA involves the chemical inactivation of toxic metabolites of ifosfamide, such as acrolein and 4-hydroxy-ifosfamide, in the bladder. The sulfhydryl group of this compound reacts with these toxic metabolites, forming stable, non-toxic compounds that are excreted in the urine . This prevents the accumulation of toxic metabolites in the bladder, thereby reducing the risk of hemorrhagic cystitis .
Comparison with Similar Compounds
ARGIMESNA is similar to MESNA, but it has some unique properties:
MESNA (Sodium 2-mercaptoethanesulfonate): MESNA is the sodium salt of 2-mercaptoethanesulfonate and is also used as a uroprotective agent. .
L-arginine: L-arginine is an amino acid that serves as a precursor to nitric oxide.
This compound’s unique combination of arginine and 2-mercaptoethanesulfonate provides it with enhanced stability and efficacy as a uroprotective agent compared to MESNA .
Properties
CAS No. |
106854-46-0 |
|---|---|
Molecular Formula |
C8H20N4O5S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid |
InChI |
InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1 |
InChI Key |
MZDDDSNBRVMDIH-WCCKRBBISA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-MES argimesna arginine 2-mercaptoethane sulfonate L-arginine mono(2-mercaptoethanesulfonate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


